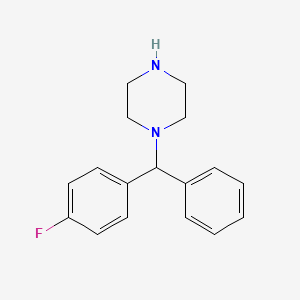

1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMSCNTZDCYNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381225 | |

| Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27064-89-7 | |

| Record name | 1-[(4-fluorophenyl)(phenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27064-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Preamble: Charting a Course for Mechanistic Discovery

To the researcher, scientist, and drug development professional, the emergence of a novel molecular entity like 1-((4-Fluorophenyl)(phenyl)methyl)piperazine presents both a challenge and an opportunity. While its precise pharmacological profile is not yet extensively documented in public literature, its structure provides a compelling roadmap for investigation. This molecule belongs to the benzhydrylpiperazine class, a scaffold renowned for its promiscuity and presence in a wide array of centrally active agents, including antihistamines, antipsychotics, and calcium channel blockers.[1][2]

This guide is structured not as a static review of established facts, but as a dynamic, investigative workflow. We will proceed logically, as if we are the first to characterize this compound. Our approach is grounded in the principle of structure-activity relationship (SAR) analysis, using the known pharmacology of its analogs to form testable hypotheses. We will detail the requisite in vitro and in vivo studies, explaining the causality behind each experimental choice and outlining self-validating protocols to ensure scientific rigor. This document serves as a comprehensive blueprint for unveiling the core mechanism of action of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.

Section 1: Structural Analysis and Target Hypothesization

The subject molecule is characterized by two key pharmacophores: the benzhydryl moiety and the piperazine ring.

-

The Benzhydryl Group: This diphenylmethyl group, here modified with a fluorine atom on one phenyl ring, is a classic feature of many first-generation H1 antihistamines (e.g., hydroxyzine) and calcium channel blockers.[1] The lipophilicity of this group facilitates blood-brain barrier penetration. The fluorine substitution can modulate metabolic stability and receptor binding affinity.

-

The Piperazine Ring: This nitrogen-containing heterocycle is a ubiquitous element in neuropharmacology, found in antipsychotics (e.g., aripiprazole) and antidepressants.[2][3] It is a versatile scaffold that can interact with a variety of receptors, often serving as a linker to other pharmacophoric elements.

Based on these structural alerts and the profiles of related compounds, we can hypothesize a primary set of potential molecular targets:

-

Monoamine G-Protein Coupled Receptors (GPCRs):

-

Monoamine Transporters:

-

Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Inhibition of these transporters is the principal mechanism of most antidepressants and psychostimulants.

-

-

Ion Channels:

-

Voltage-Gated Calcium Channels (VGCCs): The related compound 1-bis(4-fluorophenyl)methyl piperazine is a precursor to calcium channel blockers like flunarizine.[1]

-

-

Other CNS Targets:

-

Histamine H₁ Receptor: A common target for benzhydryl compounds.

-

Sigma (σ) Receptors: A related fluorinated piperazine has shown high affinity for σ₁ receptors.[6]

-

Our investigative strategy will be to first screen the compound across a broad panel of these targets to identify primary interactions and then to characterize the nature of these interactions in more detail.

Section 2: The Investigative Workflow: A Multi-Tiered Approach

A robust characterization of a novel compound requires a phased approach, moving from broad, high-throughput screening to specific, functional characterization, and finally to in vivo validation.

Caption: A multi-tiered workflow for characterizing the mechanism of action.

Section 3: Experimental Protocols for In Vitro Characterization

Tier 1: Broad Receptor and Transporter Binding Affinity

The initial step is to determine the compound's binding affinity (Kᵢ) across a wide range of potential targets. This is a high-throughput method to identify the most promising interactions for further study.

Protocol: Radioligand Displacement Assay

-

Target Preparation: Utilize commercially available cell membranes or synaptosomes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor or transporter of interest (e.g., D₂, 5-HT₂ₐ, DAT).

-

Assay Buffer: Prepare an appropriate buffer for each target (e.g., Tris-HCl based buffers with specific ions like Mg²⁺ or Ca²⁺).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors, [³H]WIN 35,428 for DAT).

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound (1-((4-Fluorophenyl)(phenyl)methyl)piperazine), typically from 10⁻¹¹ M to 10⁻⁵ M.

-

Equilibration: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

-

Quantification: Wash the filters to remove non-specific binding, and then measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

Hypothetical Binding Profile Data

| Target | Radioligand | Kᵢ (nM) of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine |

| Dopamine D₂ | [³H]Spiperone | 15 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 5 |

| Serotonin 5-HT₂c | [³H]Mesulergine | 25 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Histamine H₁ | [³H]Pyrilamine | 8 |

| Sigma σ₁ | [³H]Pentazocine | 30 |

This hypothetical data suggests a primary interaction with 5-HT₂ₐ, H₁, and D₂ receptors, with moderate affinity for 5-HT₂c and σ₁ receptors, and weaker affinity for the dopamine transporter.

Tier 2: Functional Activity at Primary Targets

Once high-affinity targets are identified, it is crucial to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?

Protocol: 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).

-

Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human 5-HT₂ₐ receptor.

-

Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine for 15-30 minutes.

-

Agonist Stimulation: Add a known 5-HT₂ₐ agonist (e.g., serotonin or DOI) at its EC₈₀ concentration.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). A potent antagonist will produce a concentration-dependent inhibition of the agonist-induced calcium signal.

-

Agonist Mode: To test for agonist activity, add the test compound directly to the dye-loaded cells without pre-incubation with a known agonist and measure any change in fluorescence.

-

Data Analysis: For antagonist activity, calculate the IC₅₀ value from the concentration-response curve. For agonist activity, calculate the EC₅₀ and Eₘₐₓ values.

Caption: Hypothesized antagonist action at the 5-HT₂ₐ receptor signaling cascade.

Protocol: Dopamine Transporter (DAT) Functional Assay (Uptake Inhibition)

This assay measures the ability of the compound to block the reuptake of dopamine from the extracellular space.[7][8]

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).

-

Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with various concentrations of the test compound or a known inhibitor (e.g., cocaine) for 10-20 minutes at 37°C.

-

Uptake Initiation: Add a solution containing a low concentration of [³H]Dopamine to each well to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake process by aspirating the solution and washing the cells with ice-cold KRH buffer.

-

Lysis and Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up into the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Section 4: In Vivo Validation and Neurochemical Profiling

In vitro data provides critical information about molecular interactions, but in vivo studies are essential to understand a compound's effect in a complex biological system. In vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal.[9][10][11]

Protocol: In Vivo Microdialysis in Rat Striatum

-

Surgical Preparation: Anesthetize a rat and stereotaxically implant a guide cannula targeting a brain region rich in dopamine, such as the nucleus accumbens or dorsal striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Basal Level Collection: After a stabilization period (e.g., 2-3 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

-

Compound Administration: Administer 1-((4-Fluorophenyl)(phenyl)methyl)piperazine via a systemic route (e.g., intraperitoneal, subcutaneous, or oral).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters and metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9]

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the pre-administration baseline.

Interpretation of Potential Outcomes:

-

Increase in extracellular dopamine: Could suggest DAT inhibition or D₂ autoreceptor antagonism.

-

Increase in extracellular serotonin: Could suggest SERT inhibition or antagonism of serotonergic autoreceptors.

-

No change in neurotransmitter levels: May indicate that the in vitro affinities do not translate to significant in vivo target engagement at the tested dose, or that the compound's primary mechanism lies elsewhere (e.g., postsynaptic receptor blockade, ion channel modulation).

Conclusion: Synthesizing a Mechanistic Narrative

The comprehensive investigation outlined in this guide provides a robust framework for moving from structural hypothesis to in vivo validation. By systematically determining the binding affinity, functional activity, and neurochemical effects of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, a clear and defensible mechanism of action can be established. The hypothetical data presented here, suggesting a primary role as a 5-HT₂ₐ/H₁/D₂ receptor antagonist, would classify this compound as a potential atypical antipsychotic with sedative properties. However, only the rigorous application of the described experimental protocols can confirm or refute this hypothesis, ultimately revealing the true therapeutic potential of this novel chemical entity.

References

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

- Google Patents. (1998). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.

-

ACG Publications. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]

-

Nijhout, H. F., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. ACS Chemical Neuroscience, 6(9), 1493-1500. Retrieved from [Link]

-

ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

-

Chen, K. C. (2006). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 98(4), 1332-1343. Retrieved from [Link]

-

PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

Charles River Laboratories. (2018). Microdialysis services at Charles River [Video]. YouTube. Retrieved from [Link]

-

Analyst. (2013). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

The Influence of Fluorine Substitution on the Pharmacological Profile of Phenylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, often yielding significant improvements in potency, selectivity, metabolic stability, and overall pharmacokinetic properties.[1] The phenylpiperazine scaffold is a well-established pharmacophore, integral to numerous centrally acting agents due to its versatile interactions with a range of neurotransmitter receptors.[2][3][4] This technical guide provides an in-depth exploration of the pharmacological profile of fluorinated phenylpiperazines, a class of compounds that has garnered considerable interest for its therapeutic potential in various neurological and psychiatric disorders.[2] We will dissect the nuanced effects of fluorine substitution on receptor binding affinity, functional activity, and metabolic fate, offering a comprehensive resource for professionals engaged in the discovery and development of novel central nervous system (CNS) therapeutics. This guide will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and present a systematic analysis of structure-activity relationships (SAR).

The Strategic Advantage of Fluorination in Phenylpiperazine Drug Design

The introduction of fluorine into the phenyl ring of the phenylpiperazine scaffold is not a trivial modification; it is a deliberate strategy to modulate the molecule's physicochemical and pharmacological properties. The high electronegativity and small atomic size of fluorine can profoundly influence a compound's behavior in a biological system.[1]

Key Physicochemical Consequences of Fluorination:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can significantly prolong the half-life of a drug and improve its bioavailability.[5][6]

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and access CNS targets.[5]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the distal nitrogen of the piperazine ring, influencing its ionization state at physiological pH. This can impact receptor interactions and solubility.

-

Altered Conformation: Fluorine substitution can influence the preferred conformation of the phenylpiperazine molecule, which can in turn affect its binding to the topographically complex pockets of target receptors.

These modifications collectively contribute to an altered pharmacological profile, often leading to enhanced potency, altered receptor selectivity, and a more favorable pharmacokinetic profile.

Receptor Binding Affinity and Structure-Activity Relationships (SAR)

Fluorinated phenylpiperazines exhibit a broad range of affinities for various CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of this binding profile.

Serotonin Receptor Interactions

-

5-HT1A Receptors: Many fluorinated phenylpiperazines display high affinity for the 5-HT1A receptor. For instance, para-fluorophenylpiperazine (pFPP) is a known 5-HT1A receptor agonist.[6] The position of the fluorine atom can modulate affinity, with some studies suggesting that moving the fluorine from the para to the meta or ortho position can alter the binding kinetics and selectivity against other 5-HT receptor subtypes.

-

5-HT2A and 5-HT2C Receptors: Affinity for 5-HT2A and 5-HT2C receptors is also common among this class of compounds.[6] The interplay between affinities at 5-HT1A and 5-HT2A/2C receptors is a key factor in the development of atypical antipsychotics and antidepressants, where a balanced receptor profile is often sought.

Dopamine Receptor Interactions

-

D2 and D3 Receptors: Fluorinated phenylpiperazines are frequently investigated as ligands for D2 and D3 dopamine receptors. The affinity for these receptors is highly sensitive to the substitution pattern on the phenyl ring. For example, certain N-phenylpiperazine analogs with fluorine substitution have been shown to exhibit high affinity for the D3 receptor with significant selectivity over the D2 receptor.[7]

Systematic SAR Insights

The precise placement of the fluorine atom dictates the electronic and steric properties of the phenyl ring, which in turn governs its interaction with the receptor binding pocket.

-

Ortho-Substitution: A fluorine atom at the ortho position can induce a conformational twist in the phenyl ring relative to the piperazine moiety. This can either enhance or diminish binding affinity depending on the specific topology of the receptor's binding site.

-

Meta-Substitution: Meta-fluorination can significantly alter the electron distribution of the aromatic ring, influencing key electrostatic interactions with receptor residues.

-

Para-Substitution: The para position is often a key interaction point. A fluorine atom here can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the receptor. For instance, in the context of multi-target ligands for schizophrenia, a fluorine atom in the para-phenyl position of an indazole-piperazine scaffold showed the highest affinity for the D2 receptor.[5] Shifting the fluorine to the meta position resulted in a significant decrease in activity.[5]

The following diagram illustrates the general structure and the key positions for fluorine substitution that influence pharmacological activity.

Caption: Key substitution points on the phenylpiperazine scaffold.

Functional Activity Profile

Determining whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist is crucial for understanding its therapeutic potential. For fluorinated phenylpiperazines, functional activity is typically assessed using in vitro cell-based assays.

-

Agonism at 5-HT1A Receptors: As mentioned, pFPP is a 5-HT1A agonist.[6] This activity is often associated with anxiolytic and antidepressant effects.

-

Antagonism at D2 Receptors: Many antipsychotic drugs function as D2 antagonists. Fluorinated phenylpiperazines with high D2 affinity are often evaluated for their antagonist properties, which are linked to the mitigation of positive symptoms in schizophrenia.

-

Partial Agonism: The concept of partial agonism is particularly relevant for atypical antipsychotics. A compound that is a partial agonist at D2 receptors and an agonist at 5-HT1A receptors can potentially treat psychosis with a lower incidence of extrapyramidal side effects.

The functional activity of these compounds is a complex interplay of their affinities for different receptor subtypes and their ability to stabilize specific receptor conformations upon binding.

Pharmacokinetics and Metabolism

A critical advantage of fluorination is the potential to improve the pharmacokinetic profile of a drug candidate.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption and Distribution: The increased lipophilicity imparted by fluorine can enhance oral bioavailability and facilitate distribution into the CNS.[5] However, excessive lipophilicity can sometimes lead to non-specific binding and sequestration in adipose tissue.

-

Metabolism: The metabolism of arylpiperazines often involves N-dealkylation and aromatic hydroxylation, primarily mediated by CYP enzymes such as CYP3A4 and CYP2D6.[7] Fluorination at a metabolically labile position can block this hydroxylation, leading to a longer half-life and reduced formation of potentially active metabolites. For example, studies on various piperazine analogues, including fluorophenylpiperazine, have shown significant inhibitory effects on several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4.[7]

-

Excretion: Metabolites of fluorinated phenylpiperazines are typically excreted renally, often after conjugation to form more water-soluble compounds.

The following table summarizes key ADME parameters for consideration in the development of fluorinated phenylpiperazines.

| Parameter | Influence of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The C-F bond is highly stable and resistant to CYP-mediated oxidation.[6] |

| Blood-Brain Barrier Penetration | Often Enhanced | Increased lipophilicity facilitates passive diffusion across the BBB.[5] |

| Oral Bioavailability | Can be Improved | Reduced first-pass metabolism can lead to higher systemic exposure. |

| Half-life (t1/2) | Often Prolonged | Slower metabolic clearance results in a longer duration of action. |

| CYP Inhibition Potential | Variable | Some fluorinated phenylpiperazines can inhibit CYP enzymes, necessitating evaluation for drug-drug interactions.[7] |

Experimental Protocols

To ensure the integrity and reproducibility of pharmacological data, standardized and well-validated experimental protocols are essential.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound for a specific receptor (e.g., 5-HT1A or D2).

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2)

-

Test compound (fluorinated phenylpiperazine)

-

Non-specific binding control (e.g., serotonin for 5-HT1A, haloperidol for D2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare a homogenous suspension of cell membranes in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Incubation: Add the membrane suspension to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay for G-Protein Coupled Receptors (GPCRs)

This protocol is used to determine the functional activity (agonist, antagonist, etc.) of a test compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To quantify the effect of a test compound on cAMP production in response to receptor activation.

Materials:

-

Cells expressing the target GPCR (e.g., CHO or HEK293 cells)

-

Test compound

-

Reference agonist and antagonist

-

Forskolin (for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and reagents

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding: Culture cells to an appropriate confluency and seed them into 96- or 384-well plates.

-

Compound Treatment:

-

For Gs-coupled receptors (stimulate cAMP): Add varying concentrations of the test compound and incubate.

-

For Gi-coupled receptors (inhibit cAMP): Pre-treat cells with the test compound, then stimulate with forskolin to induce cAMP production.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

-

Data Acquisition: Read the plate using a compatible plate reader.

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration.

-

Agonists: Will produce a sigmoidal dose-response curve. Determine the EC50 (potency) and Emax (efficacy).

-

Antagonists: Will shift the dose-response curve of a known agonist to the right. Determine the IC50 and calculate the pA2 or Kb.

-

Caption: Workflow for a cAMP functional assay.

Therapeutic Potential and Future Directions

The unique pharmacological profiles of fluorinated phenylpiperazines make them promising candidates for a variety of CNS disorders.

-

Schizophrenia: Compounds with a balanced D2/5-HT1A/5-HT2A receptor profile are of significant interest for the treatment of both positive and negative symptoms of schizophrenia with an improved side-effect profile.[5]

-

Depression and Anxiety: 5-HT1A agonists and compounds that modulate serotonin reuptake are established treatments for depression and anxiety. Fluorinated phenylpiperazines with high affinity and selectivity for these targets are actively being explored.

-

Neurodegenerative Diseases: The arylpiperazine scaffold is being investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2] Fluorination can enhance the drug-like properties of these compounds, making them more suitable for long-term treatment.

Future research in this area will likely focus on:

-

Fine-tuning Receptor Selectivity: Developing compounds with even greater selectivity for specific receptor subtypes to minimize off-target effects.

-

Multi-target Drug Design: Rationally designing molecules that can modulate multiple targets implicated in a specific disease pathology.

-

PET Imaging Agents: Utilizing 18F-labeled phenylpiperazines as positron emission tomography (PET) tracers to study receptor occupancy and disease progression in vivo.

Conclusion

The incorporation of fluorine into the phenylpiperazine scaffold is a powerful strategy for optimizing the pharmacological properties of CNS drug candidates. By carefully considering the position of fluorine substitution, medicinal chemists can fine-tune receptor affinity, selectivity, functional activity, and metabolic stability. This in-depth technical guide has provided a comprehensive overview of the pharmacological profile of these compounds, from the fundamental principles of fluorination to detailed experimental protocols. As our understanding of the complex neurobiology of CNS disorders continues to evolve, fluorinated phenylpiperazines will undoubtedly remain a fertile ground for the discovery of novel and improved therapeutics.

References

- Antia, U., Tingle, M. D., & Russell, K. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(5), 623-629.

- Bielenica, A., et al. (2023).

- BenchChem. (2023).

- Cian, M., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 5029.

- Dhiman, N., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(24), 4236-4262.

- Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295.

- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.

- Mucha, S., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12534.

- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731.

- Shah, P., & Saraf, S. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7247.

- Taylor, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.

-

Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

Sources

- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic (AI-PBPK) modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Screening Novel Phenylpiperazine Analogs in Calcium Channel Assays

Introduction: The Phenylpiperazine Scaffold and the Imperative for Calcium Channel Screening

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives of this structure have been shown to interact with various receptors and channels within the central nervous system and cardiovascular system. While some diphenylpiperazine derivatives are recognized for their calcium channel blocking activity, the specific compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine is not extensively characterized in this context.[1] Its structural analogs, however, are intermediates in the synthesis of compounds targeting allergic responses and other conditions.[2][3][4] This lack of specific data necessitates a structured approach to screen 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and similar novel analogs to elucidate their potential effects on calcium channel function.

Calcium ions are critical second messengers, regulating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell proliferation.[5] Consequently, ion channels that gate the flow of calcium into the cytoplasm are significant drug targets for a multitude of pathologies, including hypertension, cardiac arrhythmias, and neurological disorders.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential calcium channel modulating effects of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and other novel chemical entities. We will detail protocols for primary screening using fluorescence-based calcium flux assays and for gold-standard validation and mechanistic studies using patch-clamp electrophysiology. The causality behind experimental choices will be explained to ensure robust and reproducible results.

PART 1: High-Throughput Primary Screening Using Fluorescence-Based Calcium Flux Assays

Fluorescence-based calcium flux assays are a cornerstone of modern drug discovery, offering a high-throughput, cell-based method to identify compounds that modulate intracellular calcium levels.[8] These assays utilize calcium-sensitive fluorescent dyes that exhibit a significant increase in fluorescence intensity upon binding to free calcium.[8][9] This allows for real-time monitoring of changes in cytoplasmic calcium concentrations following the application of a test compound.[10]

Principle of the Assay

Cells are loaded with a cell-permeant fluorescent calcium indicator (e.g., Fluo-8 AM). Inside the cell, esterases cleave the AM ester group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. When a compound interacts with a calcium channel to either promote or inhibit calcium influx, the resulting change in intracellular calcium concentration is detected as a change in the fluorescence signal.[5]

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for a fluorescence-based calcium flux assay.

Detailed Protocol: Antagonist Screening

This protocol is designed to identify compounds that inhibit, or antagonize, calcium influx through voltage-gated calcium channels.

Materials:

-

Cell Line: A cell line stably expressing the calcium channel of interest (e.g., HEK293 expressing CaV1.2).

-

Test Compound: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.

-

Positive Control: A known calcium channel blocker (e.g., nifedipine, verapamil).

-

Negative Control: Vehicle (e.g., 0.1% DMSO).

-

Calcium Indicator: Fluo-8 AM or similar dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Potassium chloride (KCl) solution to depolarize the cell membrane and open voltage-gated calcium channels.

-

Microplate Reader: Equipped with injectors and capable of kinetic fluorescence reading (e.g., FLIPR™, FlexStation®).

Procedure:

-

Cell Plating:

-

The day before the assay, seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in assay buffer to create a concentration range for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent and typically ≤ 0.1%.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions. This often involves diluting the fluorescent calcium indicator in assay buffer.

-

Remove the cell culture medium from the plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Incubation:

-

After incubation, gently wash the cells with assay buffer to remove excess dye.

-

Add the prepared dilutions of the test compound, positive control, and negative control to the appropriate wells.

-

Incubate the plate at room temperature for 15-30 minutes. This pre-incubation allows the compound to interact with the channels before they are activated.

-

-

Fluorescence Measurement:

-

Place the microplate into the plate reader.

-

Set the instrument to record a baseline fluorescence reading for a few seconds.

-

Inject the KCl solution to a final concentration that elicits a robust calcium influx (e.g., 90 mM).

-

Continue to record the fluorescence signal kinetically for 1-3 minutes.

-

Data Analysis and Interpretation:

-

The fluorescence signal is typically reported as Relative Fluorescence Units (RFU).

-

The response to the agonist in the presence of the test compound is compared to the response of the vehicle control.

-

The percent inhibition is calculated for each concentration of the test compound.

-

A dose-response curve is generated by plotting the percent inhibition against the log of the compound concentration.

-

The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from this curve.

| Parameter | Description | Example Value |

| IC50 | The concentration of an antagonist that reduces the response by 50%. | 1.5 µM |

| Z'-factor | A statistical measure of the quality of a high-throughput screen. | > 0.5 |

| Signal-to-Background | The ratio of the signal in the presence of an agonist to the signal without an agonist. | > 3 |

PART 2: Gold-Standard Validation with Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function.[11][12] It provides a direct measure of the ion flow through channels with high temporal and voltage resolution.[11][13][14] This technique is essential for confirming hits from primary screens, determining the mechanism of action, and assessing voltage- and use-dependency of the compound's effect.

Principle of the Technique

A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane.[11] This isolates a "patch" of the membrane, allowing the ionic current passing through the channels in that patch to be measured. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell.[11] The voltage across the cell membrane can be clamped to a specific value, and the resulting current is recorded.[15][16]

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Protocol: Voltage-Gated Calcium Channel Inhibition

Materials:

-

Cell Line: As used in the primary screen.

-

Test Compound: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine.

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

-

Cell Preparation:

-

Cells are grown on glass coverslips. Immediately before recording, a coverslip is transferred to the recording chamber on the microscope stage and continuously perfused with the external solution.

-

-

Pipette Pulling and Filling:

-

Glass capillaries are pulled to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Seal Formation and Whole-Cell Access:

-

Under visual guidance, the micropipette is brought into contact with a single, healthy-looking cell.

-

Gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Further brief suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Baseline Current Recording:

-

The cell is held at a negative holding potential where the channels are closed (e.g., -80 mV).

-

A voltage-step protocol is applied to elicit channel opening. For example, a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments.

-

The resulting inward currents are recorded.

-

-

Compound Application:

-

The perfusion system is switched to an external solution containing the test compound at a specific concentration.

-

Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).

-

-

Recording in the Presence of the Compound:

-

The same voltage-step protocol is applied, and the currents are recorded again.

-

Data Analysis and Interpretation:

-

The peak inward current at each voltage step is measured before and after compound application.

-

The percent inhibition is calculated for each voltage step.

-

A current-voltage (I-V) relationship plot is generated to visualize the effect of the compound across a range of voltages.

-

By applying the compound at different concentrations, a dose-response curve can be constructed to determine the IC50.

-

Further experiments can be designed to investigate if the block is voltage-dependent (i.e., the degree of inhibition changes with the membrane potential) or use-dependent (i.e., the block increases with repeated channel activation).

Safety and Handling of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine

The physiological and toxicological properties of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine have not been fully evaluated.[17] Related phenylpiperazine compounds may have psychoactive effects.[18] Therefore, it is crucial to handle this compound with appropriate caution in a laboratory setting.[19]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[20]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[20][21] Handle in a well-ventilated area or a chemical fume hood.[21]

-

Toxicity: The compound may be harmful if swallowed and can cause skin and eye irritation.[22]

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine and other novel phenylpiperazine analogs for their potential activity on calcium channels. A positive result in the high-throughput calcium flux assay serves as a strong basis for more detailed mechanistic investigation using patch-clamp electrophysiology. This systematic approach of screening and validation is fundamental in the early stages of drug discovery and can uncover novel modulators of calcium channels, potentially leading to new therapeutic agents.

References

-

U.S. Department of Justice, Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)piperazine. PubChem Compound Database. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]

-

BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]

-

ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]

-

eLife. (2023). Molecular and Functional Analysis of Calcium Binding by a Cancer-linked Calreticulin Mutant. Retrieved from [Link]

-

PubMed Central. (n.d.). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Retrieved from [Link]

-

ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Development of Calcium Channel Blockers. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of calcium channel binding. Retrieved from [Link]

-

ResearchGate. (2015, April 21). (PDF) Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds, and evaluation of in vivo analgesic activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker.... Retrieved from [Link]

-

PubMed Central. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Retrieved from [Link]

-

MDPI. (2023, March 25). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. Retrieved from [Link]

-

ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

-

PubMed. (n.d.). Simultaneous determination of a novel diphenylpiperazine calcium channel blocker and its four metabolites in rat liver microsomes by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]

Sources

- 1. Simultaneous determination of a novel diphenylpiperazine calcium channel blocker and its four metabolites in rat liver microsomes by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 3. Cetirizine - Wikipedia [en.wikipedia.org]

- 4. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is a calcium flux assay? | AAT Bioquest [aatbio.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]

- 13. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 19. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. sds.edqm.eu [sds.edqm.eu]

- 22. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrophysiological Characterization of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Abstract

This document provides a detailed guide for the electrophysiological characterization of the novel compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. Lacking extensive published data, we infer its likely pharmacological targets based on its chemical structure—a diphenylmethylpiperazine derivative. This structural class is strongly associated with modulation of monoamine systems, particularly the dopamine transporter (DAT) and dopamine D2-like receptors.[1][2][3] Consequently, this guide presents two primary experimental protocols: an in vitro patch-clamp assay using a heterologous expression system to investigate direct receptor interaction, and an ex vivo brain slice methodology to assess the compound's effects within a physiologically relevant neural circuit. The protocols are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

Introduction and Deduced Pharmacological Profile

The compound 1-((4-Fluorophenyl)(phenyl)methyl)piperazine belongs to the diphenylmethylpiperazine class. Its core structure is analogous to well-characterized dopamine reuptake inhibitors such as GBR 12935.[2][4] Furthermore, many piperazine-containing molecules exhibit affinity for G-protein coupled receptors (GPCRs), with the dopamine D2 receptor (D2R) being a prominent target. D2Rs are inhibitory Gi/o-coupled receptors that, upon activation, can modulate neuronal excitability by activating G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6]

Therefore, we propose two primary testable hypotheses for the mechanism of action of this compound:

-

Dopamine Transporter (DAT) Inhibition: The compound may block the reuptake of dopamine from the synaptic cleft, thereby potentiating dopaminergic neurotransmission.

-

Dopamine D2 Receptor Modulation: The compound could act as an agonist, antagonist, or allosteric modulator at D2 receptors, influencing the activity of downstream effectors like GIRK channels.

The following protocols are designed to systematically investigate these potential mechanisms using electrophysiology.

Hypothesized D2 Receptor Signaling Pathway

The activation of D2 receptors by an agonist initiates a signaling cascade that releases Gβγ subunits from the Gi/o protein, which then directly bind to and open GIRK channels, leading to potassium efflux and membrane hyperpolarization.

Caption: Hypothesized D2R-GIRK signaling pathway.

Application Note I: In Vitro Characterization via Automated Patch-Clamp

Objective: To determine if 1-((4-Fluorophenyl)(phenyl)methyl)piperazine directly modulates Dopamine D2 receptors and their coupled GIRK channels in a controlled, isolated system.

Rationale: A heterologous expression system, such as HEK293 cells stably co-expressing the human D2 receptor and GIRK1/2 channels, provides a clean and robust platform to screen for direct compound activity.[7][8][9] Automated patch-clamp (APC) systems allow for higher throughput and standardized data acquisition compared to manual patching.[10]

Experimental Workflow: Automated Patch-Clamp

Caption: Automated patch-clamp (APC) experimental workflow.

Protocol: D2R/GIRK Activation Assay

-

Cell Culture: Culture HEK293 cells stably co-transfected with human D2L receptor and GIRK1/2 channel subunits in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics. Maintain at 37°C and 5% CO₂.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine in DMSO.

-

Prepare serial dilutions in extracellular solution (see table below) to achieve final concentrations ranging from 1 nM to 30 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

Prepare positive control (e.g., 10 µM Quinpirole) and vehicle control (0.1% DMSO) solutions.

-

-

Automated Patch-Clamp Procedure:

-

Harvest cells and prepare a single-cell suspension according to the APC manufacturer's instructions.

-

Use a voltage-clamp protocol. Hold cells at -80 mV.

-

Apply a voltage ramp (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to measure the current-voltage (I-V) relationship.

-

Phase 1 (System Validation): After establishing a stable baseline, apply a saturating concentration of Quinpirole (10 µM) to confirm D2R/GIRK expression and coupling. A robust outward current should be observed.

-

Phase 2 (Agonist Test): Following washout, apply increasing concentrations of the test compound. An increase in outward current indicates agonist activity.

-

Phase 3 (Antagonist Test): Apply the test compound at a fixed concentration (e.g., 1 µM) followed by co-application with 10 µM Quinpirole. A reduction in the Quinpirole-evoked current indicates antagonist activity.

-

-

Data Quality Control:

-

Only include cells with a seal resistance > 1 GΩ and an access resistance < 20 MΩ.

-

Discard cells where the baseline holding current drifts more than 20% during the initial recording period.

-

Ensure complete washout between drug applications, with the current returning to at least 90% of the initial baseline.

-

Solutions & Expected Results

| Solution Type | Component | Concentration (mM) |

| Extracellular | NaCl | 140 |

| KCl | 25 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||

| Intracellular | K-Gluconate | 120 |

| KCl | 20 | |

| MgCl₂ | 2 | |

| EGTA | 10 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na₂-GTP | 0.4 | |

| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |

| Compound Activity | Expected Electrophysiological Observation | Interpretation |

| Agonist | Induces an outwardly rectifying K+ current, similar to Quinpirole. | Directly activates the D2R-GIRK pathway. |

| Antagonist | Produces no current alone; inhibits the current induced by Quinpirole. | Binds to D2R but does not activate it, blocking the agonist. |

| Partial Agonist | Induces a smaller outward current than Quinpirole; partially inhibits the Quinpirole response. | Binds and activates D2R, but with lower efficacy than a full agonist. |

| No Activity | No change in baseline current or Quinpirole response. | Compound does not interact with the D2R-GIRK complex at tested concentrations. |

Application Note II: Ex Vivo Characterization in Acute Brain Slices

Objective: To assess the effect of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine on the excitability of dopamine neurons and synaptic transmission within a native brain circuit.

Rationale: Acute brain slices from the midbrain, containing the Ventral Tegmental Area (VTA), preserve local synaptic connections and cellular diversity.[11] Recording from VTA dopamine neurons allows for the simultaneous assessment of effects on D2 autoreceptors (which modulate firing rate) and the dopamine transporter (which shapes synaptic responses).[5] Using a protective recovery method enhances slice viability, crucial for obtaining high-quality recordings from adult animals.[12]

Workflow: Brain Slice Preparation & Recording

Sources

- 1. [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 7. Mechanisms of up-regulation of D2L dopamine receptors by agonists and antagonists in transfected HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 11. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.providence.org [digitalcommons.providence.org]

Application Notes & Protocols: Formulation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine for In Vitro Studies

Abstract

This document provides a comprehensive guide for the formulation of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine, a benzhydrylpiperazine derivative, for use in in vitro biological assays. Given its predicted lipophilic nature and low aqueous solubility, establishing a robust and reproducible formulation protocol is paramount to generating reliable and accurate experimental data. This guide details the physicochemical properties of the compound, based on close structural analogs, and provides a systematic approach to solvent selection, stock solution preparation, and the generation of aqueous working solutions suitable for cell-based and biochemical assays. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize solvent-induced artifacts.

Compound Profile & Physicochemical Characteristics

1-((4-Fluorophenyl)(phenyl)methyl)piperazine belongs to the benzhydrylpiperazine class, which is characterized by a high lipophilicity and, consequently, poor water solubility.[1][2] Direct experimental data for this specific molecule is not extensively published. Therefore, its properties are inferred from well-characterized, structurally similar compounds. This approach allows for a scientifically grounded starting point for formulation development.

Chemical Structure:

-

IUPAC Name: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine

-

Molecular Formula: C₁₇H₁₉FN₂

-

Molecular Weight: 270.35 g/mol

| Property | Predicted Value / Inferred Data | Source / Rationale |

| Physical Form | White to off-white solid | Based on analogs like (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine and 1-Bis(4-fluorophenyl)methyl piperazine.[3] |

| Melting Point (°C) | ~90 - 95 °C | Analogs exhibit melting points in the 88-93 °C range.[3] |

| Aqueous Solubility | Very Low / Practically Insoluble | The benzhydryl moiety confers significant hydrophobic character.[1][2] |

| Organic Solubility | Soluble in DMSO, Methanol, Chloroform | Analogs are readily soluble in common organic solvents, with Dimethyl Sulfoxide (DMSO) being a preferred choice for biological stock solutions.[1][3] |

| Predicted logP | > 3.0 | High lipophilicity is expected, a key driver for poor aqueous solubility.[4] |

The Critical Role of Formulation in In Vitro Assays

The reliability of any in vitro study hinges on the accurate concentration and bioavailability of the test compound in the assay medium. Poorly soluble compounds like 1-((4-Fluorophenyl)(phenyl)methyl)piperazine can precipitate out of solution when diluted into aqueous assay buffers, leading to erroneously low potency or activity.[5] An effective formulation strategy aims to maintain the compound in a monomeric, solubilized state at all tested concentrations.

The primary goals of this formulation protocol are:

-

To achieve a high-concentration, stable stock solution.

-

To ensure solubility and stability upon dilution into the final aqueous assay medium.

-

To minimize the concentration of organic solvents in the final assay to prevent cellular toxicity or off-target effects.[6][7]

Below is a logical workflow for developing a suitable formulation.

Caption: Formulation Development Workflow.

Solvent Selection: Rationale and Best Practices

For benzhydrylpiperazine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[1] However, the final concentration of DMSO in the assay must be carefully controlled.

| Solvent | Recommended Max. Conc. in Assay | Advantages | Disadvantages & Considerations |

| DMSO | < 0.5% (v/v) ; < 0.1% for sensitive assays | Excellent solubilizing capacity. Miscible with water. Low volatility. | Can induce cellular stress, differentiation, or toxicity at higher concentrations.[7] May interfere with some enzyme activities. Must be high purity (anhydrous). |

| Ethanol | < 1.0% (v/v) | Good solubilizing capacity. Readily available. Less cellular toxicity than DMSO in some cell lines at equivalent concentrations.[7] | More volatile than DMSO, which can lead to concentration changes over time.[8] May have specific biological effects. |

| Methanol | < 1.0% (v/v) | Similar to ethanol. | Generally more cytotoxic than ethanol.[9] Volatile. |

| Aqueous Buffers | N/A | Biologically compatible. No solvent artifacts. | Unlikely to solubilize the compound at concentrations required for stock solutions. |

Key Principle: The final concentration of the chosen organic solvent must be kept constant across all experimental conditions, including the vehicle control wells.[6] This ensures that any observed biological effect is due to the compound and not the solvent.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration master stock, which is the cornerstone of reproducible experiments.

Materials & Equipment:

-

1-((4-Fluorophenyl)(phenyl)methyl)piperazine (solid powder)

-

Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Amber glass vial or polypropylene microcentrifuge tube

-

Calibrated micropipettes

-

Vortex mixer

Safety Precautions:

-

Always handle the solid compound and concentrated DMSO in a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Review the Material Safety Data Sheet (MSDS) for the compound and solvent before beginning.

Procedure:

-

Tare the Vial: Place a clean, dry amber vial on the analytical balance and tare the weight.

-

Weigh Compound: Carefully weigh out a precise amount of 1-((4-Fluorophenyl)(phenyl)methyl)piperazine. For example, weigh out 2.70 mg of the compound.

-

Scientist's Note: It is more accurate to weigh a slightly larger mass (e.g., >2 mg) and adjust the solvent volume accordingly than to attempt to weigh a very small mass.

-

-

Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

Example Calculation:

-

Mass = 2.70 mg = 0.00270 g

-

MW = 270.35 g/mol

-

Molarity = 10 mM = 0.010 mol/L

-

Volume (L) = 0.00270 / (270.35 * 0.010) = 0.0009987 L ≈ 1.00 mL

-

Volume to add = 1.00 mL (or 1000 µL)

-

-

-

Add Solvent: Using a calibrated pipette, add the calculated volume (1000 µL) of anhydrous DMSO to the vial containing the compound.

-

Dissolution: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

-

Labeling & Storage: Clearly label the vial with the compound name, concentration (10 mM in DMSO), date, and your initials. For long-term storage, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in polypropylene tubes and store at -20°C or -80°C .[10] This practice minimizes degradation from repeated freeze-thaw cycles.[8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the critical step of diluting the DMSO stock into an aqueous assay medium. A two-step or serial dilution process is essential to prevent the compound from precipitating.

Caption: Serial Dilution Workflow.

Procedure (Example for a 10 µM final concentration):

-

Thaw Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.

-

Prepare Intermediate Dilution (e.g., 100 µM):

-

Pipette 495 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

-

Add 5 µL of the 10 mM master stock directly into the medium.

-

Crucial Step: Immediately cap and vortex the tube for 10-15 seconds to ensure rapid mixing and prevent precipitation. This creates a 100 µM intermediate solution with 1% DMSO.

-

-

Prepare Final Working Solution (e.g., 20 µM for 2X dosing):

-

Pipette 800 µL of pre-warmed cell culture medium into a new sterile tube.

-

Add 200 µL of the 100 µM intermediate solution to the medium and mix gently by pipetting. This creates a 20 µM working solution with a final DMSO concentration of 0.2%.

-

-

Dose the Assay Plate:

-

If your assay plate contains cells in 100 µL of medium, adding 100 µL of the 20 µM working solution will result in a final assay volume of 200 µL, a final compound concentration of 10 µM, and a final DMSO concentration of 0.1%.

-

-

Prepare Vehicle Control: The vehicle control must contain the same final concentration of DMSO as the highest compound concentration tested. To prepare the control, perform the same dilution steps using only DMSO (without the compound).

Quality Control and Troubleshooting

A robust protocol is a self-validating one. Consistent, high-quality data is the best confirmation of a successful formulation.

-

Visual Inspection: All solutions should be clear and free of visible particulates. If you observe cloudiness or precipitate at any step, the formulation has failed.

-

Vehicle Control: A vehicle control (medium + identical final DMSO concentration) is mandatory in every experiment to confirm that the solvent itself is not affecting the biological readout.

-

Dose-Response Curve: A smooth, sigmoidal dose-response curve is a strong indicator that the compound is well-solubilized across the tested concentration range. Jagged or flat curves may suggest solubility issues at higher concentrations.

| Problem | Potential Cause | Recommended Solution |

| Solid will not dissolve in 100% DMSO. | Compound may be a salt form, or purity is low. | Try gentle warming (37°C). Use sonication. If it still fails, a different solvent system (e.g., DMSO/Ethanol co-solvent) may be needed. |

| Precipitation during intermediate dilution. | Supersaturation and "crashing out" in aqueous media. | Lower the concentration of the intermediate stock (e.g., dilute 10 mM stock to 1 mM first, then to 20 µM). Ensure rapid vortexing immediately after adding the DMSO stock to the medium. |

| High variability between replicate wells. | Inconsistent dosing; precipitation in some wells. | Re-evaluate the dilution protocol. Ensure thorough mixing at each step. Visually inspect pipette tips for precipitate after dispensing. |

| No biological activity observed. | Compound is inactive, or it has precipitated and is not bioavailable. | Before concluding inactivity, confirm solubility. Try preparing a fresh stock and visually inspect dilutions under a microscope for crystals. |

References

-

Wikipedia. (2025). 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. [Link]

-

protocols.io. (2021). DMSO stock preparation. [Link]

-

Talevi, A. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Koppel, S. J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

-

Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

-

Tran, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

-

ResearchGate. (2024). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. [Link]

-

Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

-

ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

-

GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

-

ResearchGate. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

-

Chemsrc. (n.d.). N-Benzhydrylpiperazine. [Link]

-

GE Healthcare. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

-

PubChem. (n.d.). 1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine;.... National Center for Biotechnology Information. [Link]

-

BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]

-